Homoepibatidine

nAChR subtype selectivity PET radioligand development off-target binding reduction

Standard epibatidine analogs suffer from off-target α3β4 ganglionic toxicity, limiting translational utility. Homoepibatidine (HEPB) solves this via a homologated tropane ring system. Key advantages: • 14-fold enhanced α4β2/α3β4 subtype specificity vs. epibatidine, reducing background signal • Enantiomer-specific functional switch: (+)-HEPB = agonist, (-)-HEPB = α7 antagonist for matched-pair assays • Clinical validation: [¹⁸F]Flubatine (fluoro-homoepibatidine) entered human PET studies for Alzheimer's and Parkinson's Supplied as enantiopure or racemic reference standards for CNS pharmacokinetic modeling.

Molecular Formula C12H15ClN2
Molecular Weight 222.71 g/mol
Cat. No. B10826719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomoepibatidine
Molecular FormulaC12H15ClN2
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESC1CC2CC(C(C1)N2)C3=CN=C(C=C3)Cl
InChIInChI=1S/C12H15ClN2/c13-12-5-4-8(7-14-12)10-6-9-2-1-3-11(10)15-9/h4-5,7,9-11,15H,1-3,6H2
InChIKeyGDSORCYTZJIZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homoepibatidine: Core Binding and Structural Profile


Homoepibatidine (HEPB; C12H15ClN2; MW 222.72) is a synthetic homolog of the frog-skin alkaloid epibatidine, belonging to the 8-azabicyclo[3.2.1]octane (tropane) class of neuronal nicotinic acetylcholine receptor (nAChR) ligands [1]. Unlike epibatidine, which bears a 7-azabicyclo[2.2.1]heptane core, homoepibatidine incorporates a homologated tropane ring system (one additional methylene unit in the azabicycle), preserving the exo-6-(6-chloro-3-pyridyl) substituent geometry [2][3]. This structural modification retains subnanomolar affinity for the α4β2 nAChR subtype—the predominant high-affinity nicotine binding site in the mammalian brain—while introducing measurable shifts in subtype selectivity and functional pharmacology relative to the parent compound [4][5].

Scaffold
Homologated tropane ring system; retains exo-6-(6-chloro-3-pyridyl) geometry
Binding Profile
Reported high-affinity α4β2 nAChR binding, suitable for subtype-selective probe design
Functional Utility
Enantioselective functional switch (agonist/antagonist) supports nAChR subtype dissection

Why Epibatidine Cannot Substitute for Homoepibatidine


In-class substitution between epibatidine and homoepibatidine is not scientifically valid because the homologated tropane scaffold produces a functionally distinct pharmacological fingerprint, not merely attenuated potency [2]. Epibatidine acts as a potent non-selective agonist at multiple nAChR subtypes (α4β2, α3β4, α7), with its clinical and experimental utility severely limited by toxicity from off-target ganglionic α3β4 activation [1][2]. Homoepibatidine and its fluoro-analogs demonstrate up to a 14-fold improvement in α4β2/α3β4 subtype specificity compared with epibatidine—a quantifiable selectivity gain driven by the expanded azabicyclic cage geometry rather than by simple affinity modulation [3]. Furthermore, enantiomeric homoepibatidine can functionally switch from agonist to antagonist at specific nAChR subtypes, a pharmacological property absent in epibatidine [2]. These differences mean that procurement decisions for PET tracer development, subtype-selective pharmacology, or structure-activity relationship (SAR) studies cannot rely on the parent compound as a proxy.

Scaffold Geometry Mismatch
The tropane core (8-azabicyclo[3.2.1]octane) shifts subtype selectivity relative to epibatidine's 7-azabicyclo[2.2.1]heptane; binding affinity alone does not guarantee functional interchangeability.
Subtype Selectivity Drift
Reported α4β2/α3β4 selectivity gain over epibatidine may alter off-target engagement profiles in native tissue; direct replacement risks ganglionic activation differences.
Enantiomer-Dependent Pharmacology
Homoepibatidine enantiomers exhibit agonist/antagonist divergence not present in epibatidine; racemic or opposite enantiomer selection may invert functional readout.

Quantitative Differentiation Evidence


α4β2/α3β4 Subtype Selectivity Gain

The norchloro-fluoro-homoepibatidine (NCFHEB) derivative demonstrates a substantial increase in α4β2 vs. α3β4 selectivity compared with epibatidine. In competitive binding assays using human α4β2 and α3β4 nAChRs stably expressed in HEK-293 and SH-SY5Y cells, (+)-NCFHEB binds to α4β2 with Ki = 0.064 nM, within one order of magnitude of epibatidine (Ki = 0.014 nM). However, the affinity of (+)-NCFHEB for α3β4 is up to 65-fold lower than epibatidine, yielding an α4β2 subtype specificity improvement of up to 1,400% relative to epibatidine [1].

Subtype Selectivity Gain
Head-to-head
α4β2/α3β4 specificity increased up to 1,400% (14-fold) vs. epibatidine; (+)-NCFHEB Ki(α4β2) = 0.064 nM, α3β4 affinity up to 65-fold lower
Supports reduced ganglionic off-target probability in α4β2-targeted research tools
Competitive binding with [³H]epibatidine; human α4β2/α3β4 in HEK-293, SH-SY5Y cells
nAChR subtype selectivity PET radioligand development off-target binding reduction

Functional Agonist-to-Antagonist Switch

Functional characterization of homoepibatidine (HEPB) enantiomers via voltage-clamp electrophysiology in Xenopus oocytes expressing defined nAChR subtypes reveals a marked enantioselective functional divergence absent in epibatidine. At the α4β2 receptor, (+)-HEPB acts as a full agonist with efficiency comparable to epibatidine, whereas (−)-HEPB exhibits significantly lower amplitude and sensitivity. Critically, (−)-HEPB acts as an antagonist at the α7 nAChR, at least 100-fold less efficacious than (+)-HEPB at this subtype [1]. Epibatidine, by contrast, functions as a non-selective agonist across all these subtypes without this functional switch capability [1].

Agonist-to-Antagonist Switch
Head-to-head
(+)-HEPB: full α4β2 agonist; (−)-HEPB: reduced α4β2 agonist, antagonist at α7 (>100-fold lower efficacy)
Enantiomer-controlled functional reversal offers a research tool for nAChR subtype dissection
Voltage-clamp electrophysiology; Xenopus oocytes expressing human nAChR subtypes
functional selectivity agonist-to-antagonist switch electrophysiology

Binding Affinity After Scaffold Homologation

The Malpass et al. (2001) study comparing epibatidine (n=0 methylene), homoepibatidine (n=1 methylene), and dihomoepibatidine (n=2 methylene) demonstrates that homologation of the azabicyclic ring to the tropane system (8-azabicyclo[3.2.1]octane) preserves subnanomolar affinity for nAChRs. The enantiomers of homoepibatidine (compound 2) show similar potency to the corresponding epibatidine enantiomers. By contrast, further expansion to the homotropane system (dihomoepibatidine, 9-azabicyclo[4.2.1]nonane) results in lower affinity [1].

Scaffold Tolerance Window
Data to verify
Homoepibatidine retains binding potency comparable to epibatidine; dihomoepibatidine (n=2 methylene) shows reduced affinity
Defines ring-expansion limit for maintaining high-affinity nAChR engagement
Displacement binding on native nAChRs (rat brain); precise Ki values not tabulated in open abstract
SAR scaffold expansion ring-size tolerance binding affinity retention

Enantioselective Brain Uptake and PET Suitability

In vivo PET evaluation of the carbon-11 labeled enantiomers of N-methyl-homoepibatidine in mice and pigs demonstrates strong enantioselective brain uptake. The (−)-enantiomer shows high brain uptake and specific accumulation in the thalamus—a region rich in α4β2 nAChRs—while the (+)-enantiomer is rapidly washed out. Blocking experiments with cytisine confirm specific α4β2 labeling. In pigs, the (−)-isomer achieves a distribution volume (DVTOT) of 66.6 in thalamus versus 8.6 in cerebellum, a near 8-fold target-to-reference ratio [1]. In mice, >65% unchanged radioligand remains in blood at 60 minutes, with no brain-penetrant metabolites detected [1].

Enantioselective Brain Uptake
Cross-study
Thalamus DVTOT = 66.6 vs. cerebellum DVTOT = 8.6 (pig); >65% parent radioligand in blood at 60 min
(−)-enantiomer provides high target-to-background ratio for research PET tracer design
[¹¹C]methyl derivatives; PET kinetic modeling in mice and pigs; no brain metabolites detected
PET radiotracer brain pharmacokinetics enantioselective CNS penetration

Prioritized Application Scenarios


Subtype-Selective α4β2 PET Radioligand Development

Procurement of the homoepibatidine scaffold is justified when designing next-generation α4β2-selective PET tracers. The 1,400% improvement in α4β2/α3β4 selectivity demonstrated by NCFHEB over epibatidine [1] directly translates to lower ganglionic background signal and a wider safety margin for in-human imaging. [¹⁸F]Flubatine ([¹⁸F]Norchloro-fluoro-homoepibatidine), a direct descendant of this scaffold, has successfully entered clinical PET studies for Alzheimer's disease and Parkinson's disease, confirming translational viability [2].

Functional Dissection of nAChR Subtype Contributions

The enantiomer-specific functional switch—(+)-HEPB as α4β2 agonist vs. (−)-HEPB as α7 antagonist [3]—enables experiments requiring matched-pair pharmacological probes. This is particularly valuable for studies seeking to isolate the contribution of individual nAChR subtypes to nicotine addiction, cognitive enhancement, or analgesia without confounding off-target activation [3][4].

SAR Anchor Point for Ring-Expanded Ligand Libraries

The Malpass 2001 ring-size tolerance data [5] positions homoepibatidine as the optimal starting scaffold for SAR campaigns exploring larger azabicyclic systems. Its retained high affinity (similar to epibatidine) combined with improved synthetic accessibility versus the norbornane parent makes it the rational procurement choice for parallel synthesis of tropane-based nAChR ligand libraries. Dihomoepibatidine should be excluded due to affinity loss [5].

Reference Standard for Enantioselective CNS Penetration

The enantioselective brain uptake kinetics of N-methyl-homoepibatidine enantiomers—with the (−)-form achieving an ~8-fold thalamus-to-cerebellum ratio in pigs [6]—provide a validated benchmark for in vivo CNS target engagement. Researchers procuring reference standards for PET or SPECT pharmacokinetic modeling should prioritize the (−)-enantiomer of the homoepibatidine series to calibrate target-specific vs. non-specific brain distribution [6].

Application
Selection Property
Validation Focus
α4β2-targeted PET tracer research
Reported α4β2/α3β4 selectivity shift
Off-target binding signal reduction in research imaging models
nAChR subtype functional dissection
Enantioselective agonist/antagonist profile
Subtype-specific electrophysiology and behavioral endpoint correlation
SAR exploration of ring-expanded ligands
High-affinity binding with tropane scaffold accessibility
Binding affinity retention across scaffold libraries
Enantioselective CNS penetration reference
(−)-enantiomer brain retention ratio
Target-specific vs. non-specific distribution in PK models
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